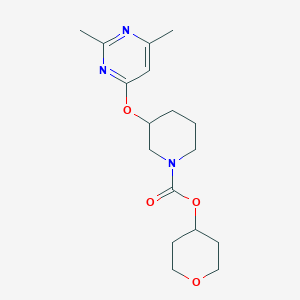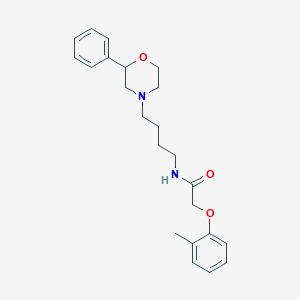
tetrahydro-2H-pyran-4-yl 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2H-pyran-4-yl 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25N3O4 and its molecular weight is 335.404. The purity is usually 95%.
BenchChem offers high-quality tetrahydro-2H-pyran-4-yl 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tetrahydro-2H-pyran-4-yl 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Orthogonal Protection Strategy for Synthesis
An orthogonal protection strategy was developed for the synthesis of 2-substituted piperazines, demonstrating the utility of tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones as scaffolds for preparing a variety of substituted piperazines. This strategy highlights the significance of functionalized piperazines in drug discovery and organic synthesis (Clark & Elbaum, 2007).
Novel Substituted Pyrimidines Synthesis
Research on the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines demonstrates the potential for creating new compounds with potential pharmacological applications. This work underscores the versatility of piperidine derivatives in constructing complex heterocyclic structures (Paronikyan et al., 2016).
Anticancer and Photophysical Properties
The synthesis and evaluation of 2-Oxo-2H-chromenylpyrazolecarboxylates for anticancer activity against various human cancer cell lines, alongside their photophysical properties, highlight the therapeutic potential of compounds featuring piperidine and pyran moieties. This indicates the broad applicability of such compounds in medicinal chemistry and drug development (Kumar et al., 2013).
Solid Form Selection in Drug Development
The solid form selection for a zwitterionic pharmaceutical compound illustrates the importance of understanding and controlling the physical form of drug substances. This research emphasizes the role of tetrahydro-2H-pyran derivatives in optimizing the stability and manufacturability of pharmaceuticals (Kojima et al., 2008).
Insecticidal and Antibacterial Potential
Studies on the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial activity showcase the potential of piperidine and pyrimidine derivatives in developing new agrochemical and antimicrobial agents (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
oxan-4-yl 3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12-10-16(19-13(2)18-12)23-15-4-3-7-20(11-15)17(21)24-14-5-8-22-9-6-14/h10,14-15H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLPMXNYHNNEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-4-yl 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene](/img/structure/B2732692.png)

![7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B2732695.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2732698.png)
![8-(4-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2732700.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2732705.png)
![3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2732706.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2732708.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2732710.png)
![benzo[d]thiazol-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2732711.png)
